molecular formula C7H15O9P B1255104 1-Deoxy-D-altro-heptulose 7-phosphate

1-Deoxy-D-altro-heptulose 7-phosphate

Cat. No.: B1255104
M. Wt: 274.16 g/mol
InChI Key: QIIZYFWCULOBMW-GBNDHIKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deoxy-D-altro-heptulose 7-phosphate (C7H15O9P) is a biochemical intermediate of significant interest in metabolic pathway research. It is enzymatically synthesized via the acetoin-ribose-5-phosphate transaldolase (EC 2.2.1.4) reaction, which transfers a ketol unit from 3-hydroxybutan-2-one (acetoin) to D-ribose 5-phosphate, yielding acetaldehyde and 1-Deoxy-D-altro-heptulose 7-phosphate . This reaction is dependent on thiamine diphosphate (ThDP) as a cofactor . As a seven-carbon, phosphorylated ketose (1-deoxyheptulose), it is a structural analog of sedoheptulose 7-phosphate, a central metabolite in the pentose phosphate pathway . This structural relationship makes it a valuable tool for studying enzyme promiscuity, carbohydrate metabolism, and the development of novel antimetabolites. Research indicates that related deoxy-sugar compounds, such as 7-deoxy-sedoheptulose, can act as potent antimetabolites by targeting essential plant and microbial pathways, specifically inhibiting enzymes like 3-dehydroquinate synthase in the shikimate pathway . The shikimate pathway is absent in humans, making its enzymes attractive targets for developing new antimicrobial and herbicidal agents . Therefore, 1-Deoxy-D-altro-heptulose 7-phosphate serves as a crucial reference compound for investigations into bacterial virulence, the discovery of pathway inhibitors, and the enzymatic synthesis of unique heptose derivatives with potential biomedical applications . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H15O9P

Molecular Weight

274.16 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxoheptyl] dihydrogen phosphate

InChI

InChI=1S/C7H15O9P/c1-3(8)5(10)7(12)6(11)4(9)2-16-17(13,14)15/h4-7,9-12H,2H2,1H3,(H2,13,14,15)/t4-,5-,6-,7+/m1/s1

InChI Key

QIIZYFWCULOBMW-GBNDHIKLSA-N

Isomeric SMILES

CC(=O)[C@H]([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

CC(=O)C(C(C(C(COP(=O)(O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymology of 1 Deoxy D Altro Heptulose 7 Phosphate

De Novo Biosynthetic Pathways

The primary known method for the biological synthesis of 1-Deoxy-D-altro-heptulose 7-phosphate is a de novo pathway involving a specific transaldolase enzyme.

Acetoin-Ribose-5-Phosphate Transaldolase (EC 2.2.1.4) Mediated Synthesis

The key enzyme responsible for the synthesis of 1-deoxy-D-altro-heptulose 7-phosphate is Acetoin-Ribose-5-Phosphate Transaldolase (EC 2.2.1.4). wikipedia.orgexpasy.org This enzyme is also referred to as 1-deoxy-D-altro-heptulose-7-phosphate synthetase. qmul.ac.ukgenome.jp It belongs to the family of transferases, specifically those that transfer aldehyde or ketone groups. wikipedia.org The enzymatic formation of this compound was identified in a transketolase mutant of the bacterium Bacillus pumilus. wikipedia.orgqmul.ac.ukgenome.jp

The enzyme exhibits specificity for two primary substrates: 3-hydroxybutan-2-one (commonly known as acetoin) and D-ribose 5-phosphate. wikipedia.orgqmul.ac.uk The reaction involves the transfer of a two-carbon ketol group from acetoin (B143602) to the aldehyde carbon of D-ribose 5-phosphate.

The stoichiometric relationship of this reversible reaction is as follows: 3-hydroxybutan-2-one + D-ribose 5-phosphate ⇌ acetaldehyde (B116499) + 1-deoxy-D-altro-heptulose 7-phosphate wikipedia.orgqmul.ac.uk

Table 1: Substrate and Product Stoichiometry

ReactantsProducts
3-hydroxybutan-2-one (DL-Acetoin) wikipedia.orggenome.jpAcetaldehyde genome.jp
D-Ribose 5-phosphate wikipedia.orggenome.jp1-Deoxy-D-altro-heptulose 7-phosphate genome.jp

The catalytic activity of Acetoin-Ribose-5-Phosphate Transaldolase is dependent on specific cofactors.

Thiamine Diphosphate (ThDP): This enzyme is a thiamine-diphosphate protein. qmul.ac.ukgenome.jp ThDP is essential for the catalytic mechanism, acting as a carrier for the activated acetyl group transferred from acetoin. wikipedia.orgqmul.ac.uk

Divalent Cations (Mg²⁺): ThDP-dependent enzymes typically require a divalent metal ion, such as Magnesium (Mg²⁺) or Calcium (Ca²⁺). nih.gov This ion serves as an anchor, forming electrostatic bonds with the negatively charged phosphate (B84403) groups of the ThDP cofactor, securing it within the enzyme's active site. nih.gov

Table 2: Cofactor Requirements for EC 2.2.1.4

CofactorRole
Thiamine Diphosphate (ThDP)Covalent catalysis; carrier of the activated two-carbon unit. wikipedia.orgqmul.ac.uk
Magnesium (Mg²⁺)Anchors the ThDP cofactor in the active site via electrostatic bonds. nih.gov

Although classified as a transaldolase, the mechanism of this ThDP-dependent enzyme (EC 2.2.1.4) is analogous to that of a transketolase. The reaction proceeds through a series of covalent intermediates formed between the ThDP cofactor and the substrates.

Deprotonation of ThDP: The reaction initiates with the deprotonation of the C2 carbon of the thiazole (B1198619) ring of ThDP, forming a highly nucleophilic carbanion ylide. This step is facilitated by a conserved glutamate (B1630785) residue in the enzyme's active site.

Nucleophilic Attack on Acetoin: The ThDP carbanion attacks the electrophilic carbonyl carbon of the donor substrate, acetoin (3-hydroxybutan-2-one). This forms a covalent bond between the cofactor and the substrate, resulting in a tetrahedral intermediate.

Release of the First Product: The intermediate undergoes rearrangement, leading to the cleavage of the C-C bond in the original acetoin molecule. This releases the first product, acetaldehyde. The remaining two-carbon fragment (an activated acetyl group, or α,β-dihydroxyethyl-ThDP) remains covalently attached to the ThDP cofactor.

Attack on the Acceptor Substrate: The ThDP-bound activated acetyl group then serves as a nucleophile. It attacks the carbonyl carbon of the acceptor substrate, D-ribose 5-phosphate.

Release of the Final Product: A final rearrangement occurs, cleaving the bond between the newly formed heptulose and the ThDP cofactor. This releases the final product, 1-deoxy-D-altro-heptulose 7-phosphate, and regenerates the active ThDP ylide for the next catalytic cycle.

Alternative or Hypothetical Biosynthetic Routes

While the Acetoin-Ribose-5-Phosphate Transaldolase pathway is the characterized route, other potential biosynthetic origins are considered based on structural relationships.

A hypothetical route for the formation of 1-deoxy-D-altro-heptulose 7-phosphate involves the direct deoxygenation of sedoheptulose (B1238255) 7-phosphate. This proposal is based on the structural similarity between the two molecules; 1-deoxy-D-altro-heptulose 7-phosphate is functionally related to sedoheptulose and can be considered a sedoheptulose derivative. nih.gov

The name "1-deoxy" signifies that the hydroxyl group at the C-1 position of the parent sugar, sedoheptulose 7-phosphate, is replaced by a hydrogen atom. Sedoheptulose 7-phosphate is a key intermediate in the pentose (B10789219) phosphate pathway. nih.gov A direct enzymatic reduction or deoxygenation at the C-1 position would convert it into 1-deoxy-D-altro-heptulose 7-phosphate. However, to date, no specific enzyme has been identified that catalyzes this direct deoxygenation reaction, and this pathway remains a plausible but unconfirmed hypothesis.

Involvement of 1-Deoxy-D-xylulose 5-Phosphate Synthase Variants

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key thiamine-dependent enzyme that canonically catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.orgwikipedia.org DXP is a crucial precursor for the biosynthesis of isoprenoids via the non-mevalonate pathway, as well as for vitamins B1 (thiamine) and B6 (pyridoxal). wikipedia.org

Studies into the substrate flexibility of DXS have revealed a degree of promiscuity. nih.gov Research has shown that DXS can process certain non-polar aliphatic aldehydes that are structurally distinct from its natural substrate, GAP. nih.gov Furthermore, under certain conditions, DXS can utilize a second molecule of pyruvate as a substrate to generate acetolactate, highlighting a capacity for alternative catalytic functions. nih.gov

However, despite this known promiscuity, the direct involvement of DXS variants in the biosynthesis of 1-Deoxy-D-altro-heptulose 7-phosphate is not documented in the scientific literature. Instead, the formation of this specific heptulose phosphate has been attributed to a different class of enzyme. Seminal research has demonstrated the enzymatic formation of 1-deoxy-D-altro-heptulose phosphate in a transketolase mutant of the bacterium Bacillus pumilus. wikidata.org This synthesis occurred from the substrates DL-acetoin and D-ribose 5-phosphate, a reaction characteristic of a transketolase rather than a DXS-type condensation. wikidata.org This indicates that the biosynthetic origin of DAH7P, at least in the characterized instance, stems from the novel activity of a mutated transketolase, an enzyme typically involved in the pentose phosphate pathway. wikipedia.org

Enzymes Involved in its Metabolism and Interconversion

The metabolic network surrounding DAH7P involves several key enzyme families that, while not all studied with DAH7P as the direct substrate, act on structurally related precursors and products.

Phosphorylation is a critical step in activating sugars for metabolic pathways. While a specific kinase that phosphorylates the precursor 1-deoxy-D-altro-heptulose has not been definitively identified, the activity of kinases on similar deoxy-sugars provides a strong precedent. For instance, D-xylulokinase (EC 2.7.1.17) from Escherichia coli has been shown to catalyze the phosphorylation of 1-deoxy-D-xylulose to yield DXP. nih.gov This reaction serves as a potential salvage pathway, generating a key metabolic intermediate from its unphosphorylated form. nih.gov

Similarly, a cytosolic D-xylulose kinase has been identified in Arabidopsis thaliana that phosphorylates exogenous 1-deoxy-D-xylulose, allowing its integration into the plastidial isoprenoid pathway. nih.gov These findings suggest that a kinase, likely with specificity for keto-sugars, would be responsible for phosphorylating 1-deoxy-D-altro-heptulose if it were present in the cell in a non-phosphorylated state.

The removal of phosphate groups from sugar phosphates is a key regulatory and metabolic step. The specific phosphatase responsible for the dephosphorylation of DAH7P has not been characterized. However, the existence of highly specific sugar phosphatases is well-established. A notable example is the 2-phosphoxylose phosphatase (XYLP) identified in humans, which is involved in the biosynthesis of proteoglycans. nih.govnih.gov This enzyme specifically removes a phosphate group from a xylose residue within the glycosaminoglycan-protein linkage region, a step that is crucial for the subsequent elongation of glycosaminoglycan chains. nih.govnih.gov The activity of such specific phosphatases illustrates the type of enzymatic control that would regulate the levels of DAH7P by catalyzing its dephosphorylation.

Isomerases and epimerases play a vital role in rearranging the stereochemistry of sugar phosphates, creating a diverse pool of intermediates for various biosynthetic pathways. Several enzymes that act on related heptose phosphates have been characterized.

D-Sedoheptulose 7-phosphate isomerase (GmhA) : This enzyme (EC 5.3.1.28) catalyzes the reversible isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govwikipedia.org This is the first committed step in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. nih.gov

HygP Isomerase : In the biosynthesis of the antibiotic hygromycin B, an isomerase designated HygP has been shown to convert D-sedoheptulose-7-phosphate into D-glycero-D-altro-heptose-7-P through consecutive isomerization reactions. nih.gov The formation of an altro-heptose phosphate by this enzyme is particularly relevant to the metabolism of DAH7P.

These enzymes demonstrate the metabolic potential to interconvert various forms of heptose phosphates, suggesting that DAH7P could potentially be converted into other heptose isomers within the cell.

Table 1: Examples of Isomerases in Heptose Phosphate Metabolism

EnzymeEC NumberReaction CatalyzedPathwaySource Organism Example
D-Sedoheptulose 7-phosphate isomerase (GmhA)5.3.1.28D-Sedoheptulose 7-phosphate ⇌ D-glycero-D-manno-heptose 7-phosphateLPS BiosynthesisEscherichia coli
HygPN/AD-Sedoheptulose 7-phosphate ⇌ D-glycero-D-altro-heptose-7-PHygromycin B BiosynthesisStreptomyces hygroscopicus

Genetic Basis of 1-Deoxy-D-altro-heptulose 7-Phosphate Biosynthesis

The precise genetic locus responsible for the synthesis of DAH7P has been linked to a specific mutation in Bacillus pumilus. wikidata.org The formation of the compound was observed in a mutant strain of this bacterium that had a modified transketolase gene. wikidata.org This suggests that the genetic basis is not a dedicated gene for DAH7P synthesis but rather a mutation that confers a novel function upon an existing enzyme.

While the specific genes for DAH7P synthesis are not defined as a distinct pathway, the genetic organization of other heptose phosphate biosynthetic pathways can serve as a model. For example, in E. coli, the gene for D-sedoheptulose 7-phosphate isomerase is gmhA. nih.gov In antibiotic biosynthesis, genes for sugar modification are often found clustered together with other pathway genes. The gene cluster for hygromycin B, for instance, contains the isomerase hygP alongside other genes required to produce the final molecule. nih.gov It is plausible that if a dedicated pathway for DAH7P exists in any organism, its gene or genes would be located in a similar operon or cluster structure. In Bacillus pumilus, genes related to the canonical DXP pathway, such as dxs (encoding DXS) and dxr (encoding DXP reductoisomerase), have been identified, but current evidence points to a mutated transketolase, not these genes, as the source of DAH7P biosynthesis in that organism. wikidata.orguniprot.org

Metabolic Roles and Interconnections of 1 Deoxy D Altro Heptulose 7 Phosphate

Integration within the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, and it is crucial for generating NADPH and precursors for nucleotide biosynthesis. hmdb.ca 1-Deoxy-D-altro-heptulose 7-phosphate is closely linked to the non-oxidative branch of this pathway.

Non-Oxidative Branch Interactions

The non-oxidative phase of the pentose phosphate pathway is characterized by a series of reversible sugar phosphate transformations. wikipedia.org This branch facilitates the interconversion of pentose phosphates with intermediates of glycolysis, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. While not a direct intermediate in the canonical non-oxidative PPP, 1-deoxy-D-altro-heptulose 7-phosphate's metabolic context is closely associated with this pathway due to its relationship with sedoheptulose (B1238255) 7-phosphate.

Interplay with Sedoheptulose 7-Phosphate Metabolism

Sedoheptulose 7-phosphate is a key seven-carbon sugar phosphate intermediate in the non-oxidative branch of the pentose phosphate pathway. hmdb.cawikipedia.orgnih.gov It is formed by the action of transketolase and subsequently utilized by transaldolase. hmdb.cawikipedia.org The metabolism of 1-deoxy-D-altro-heptulose 7-phosphate is intricately linked to sedoheptulose 7-phosphate, often being derived from it through enzymatic modification. For instance, in the biosynthesis of certain secondary metabolites, sedoheptulose 7-phosphate is converted to other heptose derivatives, highlighting a metabolic intersection. nih.govnih.gov

Role in Secondary Metabolite Biosynthesis

Beyond its connections to primary metabolism, 1-deoxy-D-altro-heptulose 7-phosphate and its parent compound, sedoheptulose 7-phosphate, serve as crucial precursors for a variety of secondary metabolites, particularly in bacteria. nih.govebi.ac.uk

Precursor in Heptose-Containing Natural Products (e.g., Septacidin (B1681074), Hygromycin B)

Research has demonstrated that D-sedoheptulose-7-phosphate is a common precursor for the distinct heptose moieties found in the antibiotics septacidin and hygromycin B. nih.govnih.govglpbio.combioscience.co.uk In the biosynthesis of septacidin, a nucleoside antibiotic with antitumor and antifungal properties, enzymes convert D-sedoheptulose-7-phosphate into an ADP-L-glycero-β-D-manno-heptose intermediate. nih.govnih.gov Similarly, the D-heptopyranose portion of hygromycin B, an anthelmintic agent, also originates from D-sedoheptulose-7-phosphate. nih.govnih.gov An isomerase, HygP, is involved in converting D-sedoheptulose-7-phosphate to D-glycero-D-altro-heptose-7-phosphate in this pathway. nih.gov

Contribution to Lipopolysaccharide Biosynthesis in Microorganisms

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria. The core region of LPS often contains heptose sugars, such as L-glycero-D-manno-heptose. nih.gov Genetic and biochemical studies have established that sedoheptulose-7-phosphate is an essential precursor for these heptose residues in the LPS of bacteria like Salmonella typhimurium. nih.gov The biosynthetic pathway for septacidin, a secondary metabolite from a Gram-positive bacterium, surprisingly shares the same ADP-heptose biosynthesis pathway as that used for LPS in Gram-negative bacteria. nih.gov This underscores a conserved metabolic logic for heptose activation and modification across different bacterial phyla.

Involvement in Other Carbohydrate Metabolic Networks

The metabolic influence of heptose phosphates extends to other carbohydrate networks. In some organisms, alternative carbohydrate metabolic pathways exist, and the intermediates of the pentose phosphate pathway, including heptose phosphates, can be channeled into these routes. The specific involvement of 1-deoxy-D-altro-heptulose 7-phosphate in an "L-type" pentose phosphate pathway is an area of ongoing research, suggesting potential variations in carbohydrate metabolism across different species. hmdb.canih.gov

Table of Key Enzymes and their Roles:

EnzymeRolePathway
TransketolaseForms sedoheptulose 7-phosphatePentose Phosphate Pathway
TransaldolaseActs upon sedoheptulose 7-phosphatePentose Phosphate Pathway
SepB, SepL, SepCConvert D-sedoheptulose-7-phosphate to ADP-L-glycero-β-D-manno-heptoseSeptacidin Biosynthesis
HygPIsomerase converting S-7-P to D-glycero-D-altro-heptose-7-PHygromycin B Biosynthesis

Comparative Metabolism Across Biological Domains (Bacteria, Plants)

The metabolic significance of 1-Deoxy-D-altro-heptulose 7-phosphate (DAHP) is intrinsically linked to its position as the first committed intermediate in the shikimate pathway. This essential pathway is responsible for the de novo biosynthesis of the aromatic amino acids: tryptophan, phenylalanine, and tyrosine. While the core pathway is conserved across bacteria and plants, the regulation of DAHP synthesis and the organization of the enzymes involved exhibit notable differences between these domains, reflecting their distinct physiological needs and cellular architectures.

Bacteria

In the bacterial domain, the synthesis of DAHP is a critical control point for the flow of carbon into the aromatic amino-acid biosynthesis pathway. The enzyme responsible for this reaction, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DHS), is subject to stringent regulatory mechanisms to ensure that the production of aromatic amino acids is tightly coupled with cellular demand.

Regulation of DAHP Synthase in Bacteria:

Bacterial DAHP synthase is primarily regulated through two interconnected mechanisms: feedback inhibition and transcriptional control. wikipedia.orgnih.gov

Feedback Inhibition: This is a rapid and direct mechanism where the final products of the pathway—tryptophan, phenylalanine, and tyrosine—allosterically inhibit the activity of DAHP synthase. researchgate.net To facilitate this differential regulation, many bacteria, such as Escherichia coli, possess multiple isoforms of DAHP synthase. wikipedia.orgresearchgate.net Each isoenzyme is typically sensitive to inhibition by one of the three aromatic amino acids. researchgate.net For instance, in E. coli, there are three main DAHP synthase isoenzymes:

AroG: Predominantly inhibited by phenylalanine. researchgate.net

AroF: Primarily inhibited by tyrosine. researchgate.net

AroH: Mainly inhibited by tryptophan. researchgate.net

Transcriptional Control: The expression of the genes encoding DAHP synthase (e.g., aroG, aroF, and aroH in E. coli) is also regulated. This control is often mediated by repressor proteins that bind to the DNA and prevent transcription in the presence of high concentrations of the corresponding aromatic amino acids. wikipedia.org

Enzyme Organization:

In most bacteria, the enzymes of the shikimate pathway, including DAHP synthase, are encoded by separate, monofunctional genes. researchgate.netnih.gov This means that each gene codes for a single enzyme that carries out one specific step in the pathway.

Table 1: Comparison of DAHP Synthase Regulation and Enzyme Organization in Bacteria

FeatureDescriptionExamples
Primary Regulatory Mechanism Feedback inhibition by aromatic amino acids and transcriptional control. wikipedia.orgnih.govEscherichia coli, Corynebacterium glutamicum researchgate.netnih.gov
DAHP Synthase Isoforms Multiple isoforms, each sensitive to a different aromatic amino acid. wikipedia.orgresearchgate.netAroG (Phe-sensitive), AroF (Tyr-sensitive), AroH (Trp-sensitive) in E. coli. researchgate.netresearchgate.net
Enzyme Organization Typically monofunctional enzymes encoded by separate genes. researchgate.netnih.govThe aro genes in E. coli.

Plants

In plants, the shikimate pathway is not only crucial for the synthesis of aromatic amino acids for protein production but also serves as the gateway for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and alkaloids. frontiersin.org It is estimated that a significant portion of the carbon fixed during photosynthesis is channeled through this pathway. frontiersin.org

Regulation of DAHP Synthase in Plants:

The regulation of DAHP synthase in plants differs significantly from that in bacteria, primarily occurring at the level of gene expression.

Transcriptional Regulation: The primary mode of regulation for plant DAHP synthase is at the transcriptional level. wikipedia.orgnih.gov The expression of genes encoding DAHP synthase is induced by various developmental cues and environmental stimuli, such as wounding, pathogen attack, and nutrient availability. nih.govmdpi.com This allows plants to increase the flow of carbon into the shikimate pathway to produce defensive compounds or structural components like lignin (B12514952) as needed.

Lack of Feedback Inhibition by Aromatic Amino Acids: A key distinguishing feature of plant DAHP synthases is their general insensitivity to feedback inhibition by tryptophan, phenylalanine, and tyrosine. nih.govmdpi.com While some minor activation by tryptophan has been observed in certain plant species, the strong allosteric inhibition seen in bacteria is absent. nih.gov

Redox Regulation: There is evidence suggesting that the activity of some plant DAHP synthase isoforms is regulated by the redox state of the cell, particularly within the chloroplasts where the shikimate pathway is localized. nih.gov For example, in Arabidopsis thaliana, the activity of a DAHP synthase isoform has been shown to be dependent on reduced thioredoxin. nih.gov

Enzyme Organization and Localization:

The shikimate pathway in plants is localized within the plastids. nih.gov While the enzymatic steps are largely the same as in bacteria, there are differences in the organization of the enzymes. Some of the enzymes in the plant shikimate pathway are bifunctional, meaning a single polypeptide chain possesses two distinct enzymatic activities. researchgate.netnih.gov For example, in many plants, 3-dehydroquinate (B1236863) dehydratase and shikimate dehydrogenase activities are found on a single bifunctional protein. researchgate.netnih.gov Plants also possess multiple isoforms of DAHP synthase, but unlike in bacteria, their differential regulation appears to be more related to tissue-specific expression and responsiveness to different stimuli rather than direct feedback inhibition by specific amino acids. dfg.depurdue.edu

Table 2: Comparison of DAHP Synthase Regulation and Enzyme Organization in Plants

FeatureDescriptionExamples
Primary Regulatory Mechanism Primarily transcriptional control in response to developmental and environmental signals. wikipedia.orgnih.govInduction by wounding, pathogen attack, and UV light. nih.govnih.gov
Feedback Inhibition Generally insensitive to feedback inhibition by aromatic amino acids. nih.govmdpi.comArabidopsis thaliana, carrot, potato. nih.gov
Other Regulatory Mechanisms Redox regulation via thioredoxin in some isoforms. nih.govChloroplastic DAHP synthase in Arabidopsis. nih.gov
Enzyme Organization Can have bifunctional enzymes in the pathway. researchgate.netnih.govBifunctional 3-dehydroquinate dehydratase/shikimate dehydrogenase. researchgate.netnih.gov
Localization The entire shikimate pathway is located in the plastids. nih.govChloroplasts in photosynthetic tissues.

Biological and Physiological Significance

Occurrence and Distribution in Microorganisms

1-Deoxy-D-altro-heptulose 7-phosphate and its derivatives are found in a range of microorganisms, where they participate in distinct metabolic pathways.

Bacillus pumilus : The presence of 1-Deoxy-D-altro-heptulose 7-phosphate has been specifically reported in Bacillus pumilus. nih.gov

Synechococcus elongatus : This cyanobacterium is known to produce the related antimetabolite, 7-deoxy-sedoheptulose (7dSh), which it secretes into its environment. nih.govcrq4.org.br The biosynthesis of 7dSh in S. elongatus involves a transketolase that uses 5-deoxy-D-ribose as a substrate. nih.govcrq4.org.br While the organism itself is a model for studying photosynthesis and carbon metabolism, the production of this unique C7 sugar highlights its role in complex metabolic pathways. nih.gov

Mycobacterium tuberculosis : In Mycobacterium tuberculosis, the broader shikimate pathway, which involves key enzymes like 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), is crucial for its growth and survival. nih.gov This pathway is a significant target for developing new antibiotics against the pathogen. nih.govrcsb.org While the pathway's intermediates are central to the bacterium's physiology, the specific occurrence of 1-Deoxy-D-altro-heptulose 7-phosphate is not as prominently documented as the enzymes targeted for drug development. nih.govrcsb.org

Occurrence of 1-Deoxy-D-altro-heptulose 7-phosphate and Related Compounds in Microorganisms
MicroorganismCompoundSignificanceReference
Bacillus pumilus1-Deoxy-D-altro-heptulose 7-phosphateReported as a known natural product within this species. nih.gov
Synechococcus elongatus7-deoxy-sedoheptulose (7dSh)Produces and secretes this antimetabolite, which inhibits the shikimate pathway in other organisms. nih.govcrq4.org.br
Mycobacterium tuberculosisShikimate Pathway IntermediatesThe shikimate pathway is essential for survival, making its enzymes (like DAHPS) key targets for antitubercular drugs. nih.gov

Role in Plant Metabolism and Stress Responses

The metabolism of seven-carbon sugars is integral to central carbon metabolism in plants, particularly in the context of photosynthesis and responding to environmental stress.

Resurrection Plants (Craterostigma plantagineum) : In the desiccation-tolerant resurrection plant Craterostigma plantagineum, the metabolism of C7 and C8 sugar phosphates is linked to its remarkable ability to withstand extreme water loss. researchgate.netnih.gov Specific transketolase enzymes in this plant catalyze the formation of sedoheptulose-7-phosphate and octulose-8-phosphate. researchgate.netnih.gov These sugars are involved in carbon fixation and transport, with the eight-carbon sugar octulose serving as a dominant transport sugar from leaves to roots. researchgate.netnih.gov This highlights a specialized role for heptose phosphates in managing carbon resources under stress conditions.

Tea Plants (Camellia sinensis) : Research on tea plants often investigates metabolic responses to nutrient availability, such as nitrogen starvation and resupply. figshare.com While these studies delve into the central metabolic pathways, specific details on the role of 1-Deoxy-D-altro-heptulose 7-phosphate are not extensively characterized in the available literature.

Functional Implications in Pathogenic Organisms

The shikimate pathway is a prime target for antimicrobial agents because it is essential for bacteria, fungi, and plants, but absent in mammals. nih.govresearchgate.net This pathway is responsible for the biosynthesis of chorismate, a precursor to aromatic amino acids (tyrosine, phenylalanine, and tryptophan) and other vital compounds. nih.govnsf.gov

A key example of functional implication is the action of 7-deoxy-sedoheptulose (7dSh), the dephosphorylated analog of 1-Deoxy-D-altro-heptulose 7-phosphate.

Antimetabolite Activity : 7dSh functions as a potent antimetabolite that mimics the natural substrate of 3-dehydroquinate (B1236863) synthase (DHQS), the second enzyme in the shikimate pathway. nih.govnih.gov

Enzyme Inhibition : By mimicking the substrate, 7dSh inhibits DHQS. nih.gov This inhibition blocks the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into 3-dehydroquinate. wikipedia.org The inhibitory effect is believed to stem from the 7-methyl group of 7dSh mimicking the 7-O-phosphate group of the natural substrate, DAHP. nih.gov

Growth Inhibition : This enzymatic blockage effectively halts the shikimate pathway, thereby inhibiting the growth of a wide range of organisms that rely on it, including various bacteria and plants. nih.govcrq4.org.br This makes 7dSh a natural antimicrobial and herbicidal agent. nih.govwipo.int

Research Findings on 7-Deoxy-Sedoheptulose (7dSh) as a Shikimate Pathway Inhibitor
FindingDescriptionReference
SourceIsolated from culture supernatants of the cyanobacterium Synechococcus elongatus. nih.gov
Molecular TargetInhibits 3-dehydroquinate synthase (DHQS), a key enzyme of the shikimate pathway. nih.govnih.gov
MechanismActs as an antimetabolite, mimicking the natural substrate (DAHP). nih.govresearchgate.net
Biological EffectInhibits the growth of prototrophic organisms like cyanobacteria, yeast, and plants. nih.govcrq4.org.br
Biochemical MarkerTreatment with 7dSh leads to the accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov

The inhibition of the shikimate pathway by compounds like 7dSh causes a significant disruption of cellular metabolic balance.

Accumulation of Precursors : A direct consequence of blocking the DHQS enzyme is the intracellular accumulation of its substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov This buildup is a clear indicator that the pathway has been successfully targeted and inhibited.

Depletion of Aromatic Amino Acids : The primary function of the shikimate pathway is to produce aromatic amino acids. nsf.gov Halting this pathway starves the cell of these essential building blocks for protein synthesis and precursors for numerous other essential aromatic compounds. nsf.gov

Vulnerability in Pathogens : The dependence of pathogens like M. tuberculosis on this pathway for survival underscores its vulnerability. nih.gov Studies using CRISPRi to silence the gene for DAHPS, the first enzyme in the pathway, demonstrated a significant reduction in the growth of M. tuberculosis, confirming that the pathway is an attractive and vulnerable target for developing new anti-TB agents. nih.gov This highlights how perturbing this metabolic route can critically impair a pathogen's viability.

Regulation of 1 Deoxy D Altro Heptulose 7 Phosphate Metabolism

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of the genes encoding DAHP synthase is a key regulatory point for the shikimate pathway. This control varies between different organisms.

In bacteria like Escherichia coli, transcriptional control coexists with feedback inhibition, though the latter is considered the major form of in-vivo control. wikipedia.orgnih.gov The synthesis of the three DAHP synthase isoenzymes (AroF, AroG, and AroH) is regulated by the concentrations of their respective aromatic amino acid end-products: tyrosine, phenylalanine, and tryptophan. nsf.gov

In plants, transcriptional regulation is a primary mechanism for controlling carbon flow into the shikimate pathway. wikipedia.org Studies in tobacco (Nicotiana plumbaginifolia) have shown that the two DAHP synthase isogenes present have different expression patterns throughout the cell culture growth cycle. nih.gov Furthermore, when the expression of a downstream enzyme in the shikimate pathway was suppressed, leading to a reduction in aromatic amino acids, the accumulation of DAHP synthase transcripts increased significantly, indicating a transcriptional response to end-product depletion. nih.gov The genes for DAHP synthase are also induced by various biotic and abiotic stresses, such as pathogen attack or wounding, which require the production of protective phenolic compounds derived from the shikimate pathway. nih.govnih.gov

Translational control and post-translational events also play a role. In plants, DAHP synthase is targeted to the plastids, and this process involves a precursor protein with a transit sequence. nih.gov A cDNA from potato specifies a 59-kDa precursor polypeptide which is then processed into a mature 53-kDa enzyme upon import into the chloroplast stroma. nih.gov Additionally, recent research suggests that plant DAHP synthases may be targeted for proteolysis by the Clp protease machinery, representing another layer of post-translational regulation to maintain protein homeostasis in the plastids. nsf.gov

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation, particularly feedback inhibition by the pathway's end-products, is a rapid and efficient mechanism for modulating the flux through the shikimate pathway. youtube.comwikipedia.org This form of regulation is well-documented in microorganisms. nsf.gov

The enzyme DAHP synthase has, in addition to its active site where substrates bind, an allosteric site. youtube.comcanterbury.ac.nz The binding of an effector molecule, typically an aromatic amino acid, to this allosteric site induces a conformational change in the enzyme that reduces its catalytic activity. canterbury.ac.nznih.govnih.gov

In E. coli, three distinct isoenzymes of DAHP synthase are subject to feedback inhibition by specific aromatic amino acids. wikipedia.orgnsf.gov This allows the cell to independently regulate the pathway based on the availability of each amino acid. wikipedia.org Structural studies of the phenylalanine-regulated DAHPS from E. coli reveal that the inhibitor binding site is located approximately 20 Å away from the active site, in a cavity formed between adjacent subunits of the enzyme complex. nih.gov Phenylalanine binding triggers a cascade of conformational changes that are transmitted to the active site, altering the enzyme's interaction with its substrates and thereby inhibiting the reaction. nih.gov Similarly, the tyrosine-sensitive isoenzyme is inhibited by tyrosine. nih.gov

In other bacteria, the regulatory patterns can differ. For instance, in Corynebacterium glutamicum, one isoenzyme, AroF, is sensitive to tyrosine, while another, AroG, is sensitive to both phenylalanine and tyrosine. nih.gov In Clostridium species, DAHP synthase activity is primarily feedback-inhibited by phenylalanine. nih.gov The table below summarizes the allosteric regulation of DAHP synthase in selected microorganisms.

OrganismDAHP Synthase IsoenzymeAllosteric Inhibitor(s)
Escherichia coli AroFTyrosine
AroGPhenylalanine
AroHTryptophan
Corynebacterium glutamicum AroFTyrosine
AroGPhenylalanine & Tyrosine
Mycobacterium tuberculosis MtDHSSynergistically by a combination of AAAs
Clostridium butyricum DAHP SynthetasePhenylalanine

This table presents examples of feedback inhibition on DAHP synthase isoenzymes in different bacteria. Data sourced from nsf.govnih.govnih.gov.

This feedback mechanism is crucial for conserving cellular energy; when the end-products are abundant, the cell "turns off" the pathway at the first step to prevent wasteful synthesis. youtube.comwikipedia.org

Environmental and Nutritional Influences on Pathway Flux

The metabolic flux through the shikimate pathway is highly responsive to the cell's environment and nutritional status, particularly in plants and other photosynthetic organisms.

Redox Status and Light: In plants, the activity of DAHP synthase is linked to the redox state of the plastids. nsf.gov The enzyme from Arabidopsis requires reduced thioredoxin (TRX) for full activity, linking the shikimate pathway to the ferredoxin/thioredoxin system, which is regulated by photosynthesis. nih.gov This coordination likely ensures that the synthesis of aromatic compounds, which is energetically expensive, is coupled with the availability of photosynthetically derived carbon and energy. nsf.gov

Stress Conditions: Various environmental stressors can increase the demand for aromatic compounds, leading to an upregulation of the shikimate pathway. In plants, factors like high light, temperature stress, pathogen attack, and wounding can lead to an increased flux through the methylerythritol phosphate (B84403) (MEP) pathway, which provides precursors for the shikimate pathway. nih.gov The accumulation of DAHP synthase transcripts is an early response to a wide range of biotic and abiotic stresses that necessitate the synthesis of protective phenolic compounds like flavonoids and lignin (B12514952). nih.gov

Nutritional Status: The availability of key nutrients, such as nitrogen, influences pathway activity. In cell cultures of Nicotiana plumbaginifolia, an inverse relationship was observed between the intracellular content of free aromatic amino acids and glutamine (a key indicator of nitrogen status) and the specific activity of DAHP synthase. nih.gov Depletion of aromatic amino acids or nitrogen starvation appeared to induce enzyme activity, suggesting that the pathway is regulated to maintain amino acid homeostasis in response to nutritional cues. nih.gov

Influencing FactorEffect on Pathway FluxOrganism/System
Light (Photosynthesis) Activation via reduced thioredoxinPlants (Arabidopsis)
Oxidative Stress Increased flux as a general stress responsePlants, Bacteria
Wounding/Pathogen Attack Induction of DAHP synthase expressionPlants
Nitrogen/Amino Acid Depletion Increased DAHP synthase activityPlants (Nicotiana)

This table summarizes key environmental and nutritional factors that influence the flux of the shikimate pathway, primarily through the regulation of DAHP synthase. Data sourced from nsf.govnih.govnih.govnih.gov.

These findings illustrate a complex regulatory network that allows organisms to fine-tune the production of DAHP, ensuring that the synthesis of aromatic compounds is precisely matched to cellular demands and environmental conditions.

Advanced Research Methodologies and Approaches

Analytical Techniques for Detection and Quantification in Biological Systems

The accurate detection and quantification of 1-Deoxy-D-altro-heptulose 7-phosphate and other metabolites within the shikimate pathway are fundamental to understanding its dynamics. Researchers have developed and utilized several powerful analytical methods to achieve this.

Chromatography-Mass Spectrometry (GC/MS, UPLC-MS/MS) for Metabolite Profiling

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of shikimate pathway intermediates. Gas chromatography-mass spectrometry (GC/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are frequently employed for comprehensive metabolite profiling. purdue.educhemrxiv.orgrsc.org These methods offer high sensitivity and selectivity, allowing for the simultaneous measurement of multiple compounds within a complex biological sample. purdue.educhemrxiv.orgrsc.org

For instance, a simplified workflow using Zwitterionic hydrophilic interaction liquid chromatography coupled to mass spectrometry has been established for the quantification of aromatic amino acids and their pathway intermediates, including DAH7P, in plant tissues. nih.gov This approach has been instrumental in analyzing metabolic responses to changes in carbon flow through the shikimate pathway. nih.gov Different chromatography methods, such as using a C18 column with an ion-pairing agent or a Fast Acid column, have been tailored to detect specific metabolites within the pathway. purdue.edu The choice of analytical column and mobile phase is critical for achieving optimal separation and detection of these polar compounds. purdue.edu

Table 1: Chromatography-Mass Spectrometry Techniques for Shikimate Pathway Metabolite Profiling
TechniqueDescriptionApplication ExampleReference
GC/MSGas Chromatography-Mass Spectrometry is used for separating and analyzing compounds that can be vaporized without decomposition. Often requires derivatization for polar metabolites.Detection of organic acids and some amino acids in the shikimate pathway. purdue.edu
UPLC-MS/MSUltra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry offers higher resolution and sensitivity compared to conventional HPLC, suitable for a wide range of metabolites.Simultaneous quantification of aromatic amino acids and their intermediates in plant tissues. nih.gov
Zwitterionic HILIC-MSZwitterionic Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry is a variation of HPLC that is particularly effective for separating highly polar compounds.Analysis of metabolic responses to altered carbon flow in the shikimate pathway in plants. nih.gov

Isotope Labeling and Tracing Studies for Pathway Elucidation

Isotope labeling is a powerful tool for tracing the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes. In the context of the shikimate pathway, stable isotope labeling experiments, often using ¹³C-labeled glucose, have been crucial. For example, such studies have helped determine that gallic acid can be derived directly from an early shikimate precursor, 3-dehydroshikimate (DHS). nih.gov

Recently, a novel approach combining stable isotope-coupled Raman spectroscopy and hyperspectral Raman imaging has been developed to monitor the shikimate pathway in situ. chemrxiv.orgrsc.orgnih.gov This extraction-free method allows for the visualization and tracking of the pathway's activity and the turnover dynamics of nascent aromatic amino acids in both prokaryotic and eukaryotic model systems. chemrxiv.orgrsc.orgnih.gov

Enzymatic Assays for Activity Measurement

The activity of enzymes involved in the shikimate pathway, particularly DAH7P synthase (DHS), is commonly measured using enzymatic assays. These assays are essential for characterizing enzyme kinetics, inhibition, and regulation. Both continuous spectrophotometric and discontinuous colorimetric methods are utilized. nih.govnih.gov

One common colorimetric assay involves the chemical oxidation of the enzymatically produced DAH7P, followed by a reaction with thiobarbituric acid to produce a colored compound that can be measured spectrophotometrically. nih.gov Continuous spectrophotometric assays often couple the reaction to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. abcam.com These assays have been used to determine the kinetic constants of DAH7P synthase from various organisms and to study the effects of inhibitors. nih.govnih.gov

Genetic Engineering and Mutagenesis for Pathway Disruption and Characterization

Genetic engineering and mutagenesis are indispensable tools for studying the function of genes and enzymes in the shikimate pathway. By disrupting or altering specific genes, researchers can observe the resulting metabolic changes and infer the role of the corresponding proteins. Site-directed mutagenesis, for example, has been used to investigate the active site residues of enzymes like quinate/shikimate 5-dehydrogenase, providing insights into substrate binding and catalysis. nih.gov

In Corynebacterium glutamicum, knowledge of the DAH7P synthase structure has enabled the targeted alteration of genes to create feedback-resistant enzyme variants, which is valuable for the industrial production of aromatic amino acids. nih.gov Similarly, in Pseudomonas putida, combinatorial metabolic engineering has been employed to manipulate the expression levels of all genes in the shikimate and para-aminobenzoic acid biosynthesis pathways to optimize production. biorxiv.org Transposon mutagenesis has also been used to identify gene clusters involved in the biosynthesis of compounds derived from the shikimate pathway. nih.gov

Structural Biology Approaches to Related Enzymes (e.g., X-ray Crystallography, SAXS, Dynamics Simulation)

Understanding the three-dimensional structure of enzymes is crucial for elucidating their mechanisms of action and regulation. numberanalytics.comnumberanalytics.com X-ray crystallography has been a pivotal technique in this regard, providing detailed atomic-level structures of many enzymes in the shikimate pathway, including DAH7P synthase and shikimate dehydrogenase. numberanalytics.comnumberanalytics.comnih.govnih.gov

For example, the crystal structure of DAH7P synthase from Mycobacterium tuberculosis revealed a (beta/alpha)8 TIM barrel fold and provided insights into its metal-ion dependence and feedback inhibition by aromatic amino acids. nih.gov Structural studies of shikimate dehydrogenase from Staphylococcus epidermidis have shed light on its kinetic properties and substrate binding. nih.gov These structural data, often in complex with substrates, inhibitors, or cofactors, are invaluable for understanding enzyme function and for designing novel antimicrobial agents or engineering improved enzymes. numberanalytics.comnumberanalytics.comnih.gov

Table 2: Key Structural Biology Findings for Shikimate Pathway Enzymes
EnzymeOrganismTechniqueKey FindingsReference
DAH7P SynthaseMycobacterium tuberculosisX-ray CrystallographyRevealed a (beta/alpha)8 TIM barrel structure and the basis for metal-ion dependency and feedback inhibition. nih.gov
DAH7P SynthaseAeropyrum pernixX-ray CrystallographyDetermined the structure of a homodimeric metalloenzyme, providing insights into its thermostability. nih.gov
Shikimate DehydrogenaseStaphylococcus epidermidisX-ray CrystallographyCharacterized the overall fold with an N-terminal substrate-binding domain and a C-terminal NADP-binding domain. nih.gov
Shikimate KinaseErwinia chrysanthemiX-ray CrystallographyShowed the important structural role of the P-loop lysine (B10760008) in both catalysis and enzyme stability. nih.gov

Bioinformatic and Computational Modeling of Metabolic Networks

Bioinformatic and computational approaches are increasingly used to analyze the vast amount of data generated by genomic and metabolomic studies of the shikimate pathway. portlandpress.com Comparative bioinformatic analysis of genes in the shikimate pathway across different prokaryotes has provided insights into the evolutionary history of this pathway and has helped identify potential targets for new antibiotics. nih.gov

Computational tools are also used to analyze the sequences, structures, and dynamics of enzymes to understand allosteric regulation. portlandpress.com For instance, computational studies have been conducted on DAH7P synthase, anthranilate synthase, chorismate mutase, and tryptophan synthase to elucidate their allosteric mechanisms. portlandpress.com These in silico approaches complement experimental data and help in formulating new hypotheses for further investigation.

Future Research Directions and Biotechnological Applications

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities

The discovery of 1-Deoxy-D-altro-heptulose 7-phosphate in biological systems opens the door to identifying novel metabolic routes and enzymatic functions. As a seven-carbon phosphorylated sugar, it is structurally poised to be an intermediate in a yet-to-be-characterized pathway.

Future research should prioritize the identification and characterization of the enzyme responsible for its synthesis, tentatively a "1-Deoxy-D-altro-heptulose 7-phosphate synthase." By analogy to the well-known DAH7P synthase—which catalyzes an aldol-like condensation of Phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P)—the synthase for this altro isomer may utilize similar or entirely different substrates. canterbury.ac.nz Furthermore, the enzymes that catalyze subsequent steps in its metabolic fate are completely unknown. Investigations into organisms where its presence has been noted, like Bacillus pumilus, could uncover novel cyclases, epimerases, or dehydrogenases that act upon this specific substrate. nih.gov The study of sugar phosphate (B84403) cyclases, which convert substrates like sedoheptulose (B1238255) 7-phosphate into various cyclitol products, provides a framework for how such new enzymatic activities might be discovered and characterized. nih.gov

Biotechnological Potential in Microbial Production (e.g., specialized metabolites, carbohydrate derivatives)

Metabolic engineering for the production of valuable chemicals often relies on redirecting carbon flux through key biosynthetic pathways. The shikimate pathway, which commences with DAH7P, is a prime example, being responsible for up to 30% of the total carbon flux in some microbes and leading to essential aromatic amino acids and a plethora of secondary metabolites. canterbury.ac.nznsf.gov

Should the metabolic pathway involving 1-Deoxy-D-altro-heptulose 7-phosphate lead to valuable or novel specialized metabolites, it would represent a significant opportunity for biotechnological exploitation. Research efforts could focus on:

Identifying Downstream Products: Determining the natural products derived from this compound is the first critical step.

Pathway Engineering: Once the biosynthetic pathway is elucidated, its enzymes can be expressed in tractable microbial hosts like Escherichia coli or Streptomyces species.

Enhancing Precursor Supply: Overexpression of the putative "1-Deoxy-D-altro-heptulose 7-phosphate synthase" could increase the intracellular pool of the precursor, thereby boosting the production of desired downstream compounds. This strategy has been successfully employed with DAH7P synthase to enhance flavonoid production in engineered Streptomyces albidoflavus. nih.gov

The potential exists to produce novel carbohydrate derivatives, antibiotics, or other bioactive molecules by harnessing and engineering this nascent pathway.

Research into Novel Inhibitors for Microbial Targets

Enzymes in essential biosynthetic pathways that are absent in humans are attractive targets for the development of new antimicrobial agents. nih.govnih.gov The shikimate pathway has been a successful target for this reason. frontiersin.org If the pathway involving 1-Deoxy-D-altro-heptulose 7-phosphate is proven to be essential for the growth of certain pathogenic microbes, then the enzymes within this pathway would represent promising new targets.

The development of inhibitors would likely follow established principles from medicinal chemistry and enzymology:

Target Identification and Validation: The first step is to identify the synthase or other key enzymes in the pathway and confirm their essentiality for microbial survival.

Inhibitor Design: Drawing from extensive research on DAH7P synthase inhibitors, several strategies could be employed. canterbury.ac.nz These include designing compounds that mimic the substrates (PEP or its carbohydrate partner), transition state intermediates, or products. canterbury.ac.nzresearchgate.net

Advanced Approaches: More sophisticated methods, such as creating dual-site inhibitors that occupy the binding sites of both substrates simultaneously or using an "inhibitor-in-pieces" fragment-based approach, could lead to highly potent and specific inhibitors. researchgate.netsigmaaldrich.commcmaster.ca For instance, DAHP hydrazone was developed as a nanomolar inhibitor of DAHP synthase using such techniques. mcmaster.ca

The discovery of a unique and essential pathway centered around 1-Deoxy-D-altro-heptulose 7-phosphate could thus pave the way for a new class of antimicrobial drugs.

Uncovering Regulatory Networks in Diverse Biological Systems

Metabolic pathways are subject to tight regulation to ensure cellular resources are used efficiently. The control of carbon flow into the shikimate pathway is managed through complex regulatory networks that vary between organisms. In many microbes, the DAH7P synthase is subject to feedback inhibition by the aromatic amino acid end products. canterbury.ac.nzebi.ac.uk In plants, the regulation is even more complex, involving multiple enzyme isoforms with different sensitivities to regulatory molecules, allosteric control by pathway intermediates like chorismate, and redox-state signaling. nsf.govnih.govnih.gov

Future research into 1-Deoxy-D-altro-heptulose 7-phosphate must investigate the regulatory mechanisms governing its synthesis and utilization. Key questions include:

Is the synthesizing enzyme allosterically regulated by downstream metabolites?

Is the expression of the pathway's genes controlled at the transcriptional level in response to environmental or cellular cues?

How does this pathway integrate with central metabolism and other major biosynthetic routes?

In some primitive organisms, DAH7P synthase is not subject to feedback inhibition, suggesting that regulation may occur at different steps or at the level of gene expression. nih.gov A similar diversity of regulatory strategies could exist for the pathway involving 1-Deoxy-D-altro-heptulose 7-phosphate, and uncovering these networks is essential for a complete understanding of its biological role and for its effective manipulation in biotechnological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.